2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid Potassium Salt
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Overview
Description
Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)-, also known as 2-oxo-3-(phosphonooxy)propanoic acid, is a compound with the molecular formula C3H5O7P. It is a derivative of propanoic acid where the hydrogen atoms are replaced by methoxy and phosphonooxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- typically involves the reaction of 2,2-dimethoxypropanoic acid with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: The methoxy and phosphonooxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions include various oxo, alcohol, and substituted derivatives of the original compound .
Scientific Research Applications
Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Plays a role in metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing various biochemical processes. The molecular targets include enzymes like kinases and phosphatases, which regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-oxo-3-(phosphonooxy)propanoic acid: A closely related compound with similar functional groups.
3-phosphonooxypyruvic acid: Another derivative with comparable biochemical properties.
Phosphohydroxypyruvic acid: Shares similar structural features and reactivity.
Uniqueness
Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- is unique due to its specific combination of methoxy and phosphonooxy groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in various biochemical pathways make it a valuable compound in scientific research .
Properties
IUPAC Name |
2,2-dimethoxy-3-phosphonooxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3H2,1-2H3,(H,6,7)(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTWXIGFXYFAFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COP(=O)(O)O)(C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347365 |
Source
|
Record name | 2,2-Dimethoxy-3-phosphonooxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40436-85-9 |
Source
|
Record name | 2,2-Dimethoxy-3-phosphonooxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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